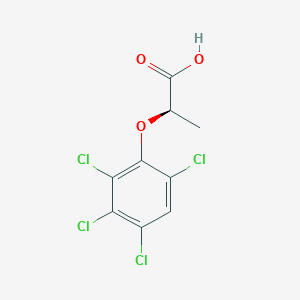
(2R)-2-(2,3,4,6-Tetrachlorophenoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2,3,4,6-Tetrachlorophenoxy)propanoic acid: is a synthetic organic compound characterized by the presence of a tetrachlorophenoxy group attached to a propanoic acid moiety. This compound is notable for its unique chemical structure, which includes four chlorine atoms on the phenoxy ring, making it a highly chlorinated derivative of phenol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2,3,4,6-Tetrachlorophenoxy)propanoic acid typically involves the reaction of 2,3,4,6-tetrachlorophenol with a suitable propanoic acid derivative. The reaction conditions often include the use of a base to deprotonate the phenol, followed by nucleophilic substitution to attach the propanoic acid group. Common reagents used in this synthesis include sodium hydroxide and various alkyl halides.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as chlorination, esterification, and hydrolysis, followed by purification through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(2,3,4,6-Tetrachlorophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenoxypropanoic acids.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products: The major products formed from these reactions include various chlorinated and dechlorinated derivatives, as well as substituted phenoxypropanoic acids.
Scientific Research Applications
Chemistry: In chemistry, (2R)-2-(2,3,4,6-Tetrachlorophenoxy)propanoic acid is used as a precursor for the synthesis of more complex organic molecules. Its highly chlorinated structure makes it a valuable intermediate in the production of herbicides and pesticides.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes. It is also used in research to understand the impact of chlorinated organic compounds on living organisms.
Medicine: While not widely used in medicine, this compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biochemical pathways.
Industry: In industry, the compound is utilized in the production of specialty chemicals, including flame retardants and plasticizers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2R)-2-(2,3,4,6-Tetrachlorophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chlorinated phenoxy group can bind to active sites on enzymes, inhibiting their function or altering their activity. Additionally, the propanoic acid moiety can interact with cellular membranes, affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
- 2,3,4,5-Tetrachlorophenol
- 2,3,5,6-Tetrachlorophenol
- 2,4-Dichlorophenoxyacetic acid
Comparison: Compared to other tetrachlorophenols, (2R)-2-(2,3,4,6-Tetrachlorophenoxy)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid group. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
60210-90-4 |
|---|---|
Molecular Formula |
C9H6Cl4O3 |
Molecular Weight |
303.9 g/mol |
IUPAC Name |
(2R)-2-(2,3,4,6-tetrachlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H6Cl4O3/c1-3(9(14)15)16-8-5(11)2-4(10)6(12)7(8)13/h2-3H,1H3,(H,14,15)/t3-/m1/s1 |
InChI Key |
FWKHTRLMNMHTKB-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=C(C(=C(C=C1Cl)Cl)Cl)Cl |
Canonical SMILES |
CC(C(=O)O)OC1=C(C(=C(C=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















